コレステリルブロマイド

概要

説明

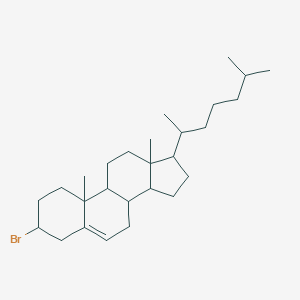

It is a white crystalline solid with the molecular formula C27H45Br and a molecular weight of 449.55 g/mol . Cholesteryl bromide is primarily used in organic synthesis and as an intermediate in the preparation of other cholesterol derivatives.

科学的研究の応用

Biochemical Applications

1.1 Lipid Bilayer Studies

Cholesteryl bromide is utilized as a cholesterol analog in laboratory experiments to study lipid bilayers and cell membranes. Its incorporation into model membranes helps researchers understand membrane fluidity, permeability, and the behavior of membrane proteins under various conditions .

1.2 Fluorescence Quenching Studies

Recent studies have employed cholesteryl bromide in fluorescence quenching experiments to investigate interactions between biomolecules. For instance, it has been used to study the quenching of potassium-titanium phosphate (KTP) fluorescence in the presence of lipid vesicles, providing insights into molecular interactions within lipid environments .

Material Science Applications

2.1 Liquid Crystals

Cholesteryl bromide is known for its liquid crystalline properties, making it useful in the development of liquid crystal displays (LCDs) and other optoelectronic devices. The rheological behavior of cholesteryl bromide has been extensively studied, revealing its potential as a mesogen in liquid crystal formulations .

2.2 Gelators

Cholesteryl bromide has been explored as a gelator for creating cholesterol-based gels. These gels can be utilized in various applications, including drug delivery systems where controlled release of therapeutic agents is required .

Drug Delivery Systems

3.1 Nanoparticle Formulations

In drug delivery research, cholesteryl bromide has been incorporated into nanoparticle formulations to enhance the solubility and bioavailability of hydrophobic drugs. For example, studies have shown that nanoparticles functionalized with cholesteryl groups can improve drug loading capacity and facilitate targeted delivery to cancer cells .

3.2 Anticancer Applications

Cholesteryl bromide derivatives have demonstrated potential as anticancer agents by enhancing the efficacy of chemotherapeutic drugs like doxorubicin. Research indicates that these derivatives can improve drug distribution within cancer cells and increase cytotoxicity against tumor cells .

Case Studies

作用機序

Target of Action

Cholesteryl bromide is a derivative of cholesterol and its primary target is the Cholesteryl Ester Transfer Protein (CETP) . CETP is a key player in the reverse cholesterol transport (RCT) process, mediating the transfer of cholesteryl esters (CEs) and triglycerides (TGs) between high-density lipoproteins (HDLs) and apolipoprotein B-100 (apoB-100) containing lipoproteins in plasma .

Mode of Action

It is known that cetp inhibitors can increase the rigidity of cetp binding to hdl, increasing the number of free cetp molecules that bind exclusively to hdl . This results in a reduction in the transfer of cholesterol esters from HDL to LDL, thereby decreasing the amount of cholesterol esters transferred into the bloodstream .

Biochemical Pathways

Cholesteryl bromide, as a cholesterol derivative, is likely to impact the cholesterol homeostasis pathways . Cholesterol homeostasis is maintained by a balance of cholesterol biosynthesis, uptake, efflux, transport, storage, utilization, and excretion . Any disruption in these processes can lead to diseases such as atherosclerosis .

Pharmacokinetics

A study on ckd519, a potent inhibitor of cetp, provides some insights . The study developed a pharmacokinetic/pharmacodynamic (PK/PD) model based on data from preclinical studies, which might be applicable to cholesteryl bromide given its similar target of action .

Result of Action

The result of cholesteryl bromide’s action would be a decrease in the transfer of cholesterol esters from HDL to LDL, leading to a reduction in the amount of cholesterol esters in the bloodstream . This could potentially slow the progression of atherosclerosis .

Action Environment

The action environment of cholesteryl bromide is likely to be the bloodstream, where CETP mediates the transfer of cholesterol esters

生化学分析

Biochemical Properties

Cholesteryl bromide interacts with various enzymes, proteins, and other biomolecules. It is involved in the regulation of plasma cholesterol levels by transferring cholesteryl esters among lipoproteins . The nature of these interactions is complex and can influence various biochemical reactions.

Cellular Effects

Cholesteryl bromide can have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit DNA polymerase and topoisomerase activities, and human cancer cell growth .

Molecular Mechanism

Cholesteryl bromide exerts its effects at the molecular level through various mechanisms. It can bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For example, it plays a key role in the lipid transfer mechanism of the Cholesteryl Ester Transfer Protein (CETP), which mediates the transfer of cholesteryl esters and triglycerides between high-density lipoproteins and apolipoprotein B-100 containing lipoproteins in plasma .

Temporal Effects in Laboratory Settings

The effects of cholesteryl bromide can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of cholesteryl bromide can vary with different dosages in animal models. Studies have shown that the inhibition of CETP is a promising strategy to achieve higher HDL levels . Drugs with acceptable side-effects for CETP-inhibition do not yet exist, although the next generation CETP inhibitor (anacetrapib) has great potential in this regard .

Metabolic Pathways

Cholesteryl bromide is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it plays a role in the regulation of cholesterol homeostasis, which reflects the dynamic balance between biosynthesis, uptake, export, and esterification .

Transport and Distribution

Cholesteryl bromide is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and its localization or accumulation can be affected . For example, it plays a key role in reverse cholesterol transport by mediating the transfer of cholesteryl esters and triglycerides between high-density lipoproteins and apolipoprotein B-100 containing lipoproteins in plasma .

Subcellular Localization

The subcellular localization of cholesteryl bromide and its effects on activity or function are important aspects of its biochemical properties. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, the imaging studies of fluorophore-labeled cholesteryl glucosides pinpointed their intracellular localization in AGS cells .

準備方法

Synthetic Routes and Reaction Conditions: Cholesteryl bromide can be synthesized through the bromination of cholesterol. The reaction typically involves the addition of bromine to cholesterol in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for cholesteryl bromide are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as column chromatography, may be employed to optimize the production process.

化学反応の分析

Types of Reactions: Cholesteryl bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in cholesteryl bromide can be substituted with other nucleophiles, such as hydroxide ions, to form cholesteryl alcohol.

Elimination Reactions: Under basic conditions, cholesteryl bromide can undergo elimination to form cholesteryl chloride.

Oxidation Reactions: Cholesteryl bromide can be oxidized to form cholesteryl ketone using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Elimination: Potassium tert-butoxide in tert-butanol.

Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed:

Substitution: Cholesteryl alcohol.

Elimination: Cholesteryl chloride.

Oxidation: Cholesteryl ketone.

類似化合物との比較

Cholesteryl chloride: Used in the synthesis of other cholesterol derivatives and as a reagent in organic chemistry.

Cholesteryl iodide: Employed in the preparation of iodinated cholesterol derivatives for imaging and diagnostic applications.

Uniqueness of Cholesteryl Bromide: Cholesteryl bromide is unique due to its specific reactivity and the ease with which it can be converted into other useful derivatives. Its intermediate position in terms of reactivity between cholesteryl chloride and cholesteryl iodide makes it a versatile compound for various synthetic applications .

生物活性

Cholesteryl bromide, a derivative of cholesterol, has garnered attention due to its unique biological activities and potential applications in various fields, including drug delivery and cellular interactions. This article explores the biological activity of cholesteryl bromide, highlighting its synthesis, mechanism of action, and implications in health and disease.

Chemical Structure and Synthesis

Cholesteryl bromide is synthesized through the bromination of cholesterol, where bromine is added to the cholesterol molecule, resulting in the formation of cholesteryl bromide. The process involves an electrophilic addition reaction that is stereospecific, producing a vicinal dibromide with specific stereochemistry . The reaction can be summarized as follows:

- Electrophilic Attack : Bromine acts as an electrophile, attacking the double bond in cholesterol to form a bromonium ion intermediate.

- Nucleophilic Attack : A second bromide ion attacks the bromonium ion from the opposite side, resulting in the formation of cholesteryl bromide.

The chemical structure can be represented as follows:

Membrane Interaction

Cholesterol plays a crucial role in maintaining cell membrane integrity and fluidity. Cholesteryl bromide, being a cholesterol derivative, retains similar properties but with enhanced biological activity due to the presence of the bromine atom. It has been shown to influence membrane dynamics by altering lipid bilayer properties and promoting the formation of lipid rafts . This interaction is significant for:

- Cell Signaling : Cholesteryl bromide can modulate signaling pathways by affecting receptor localization and function.

- Drug Delivery : Its ability to interact with cell membranes makes it a candidate for drug delivery systems, enhancing the bioavailability of therapeutic agents.

Antimicrobial Properties

Recent studies have indicated that cholesteryl derivatives possess antimicrobial properties. For instance, cholesteryl glucosides (CGs), which are structurally related to cholesteryl bromide, play a vital role in maintaining the morphology and pathogenic potential of Helicobacter pylori. The absence of CGs leads to altered bacterial morphology and increased permeability, suggesting that cholesteryl derivatives could influence bacterial survival strategies . This highlights potential applications in combating antibiotic resistance.

Study on Drug Delivery Systems

A notable study investigated the use of cholesteryl-based nanoparticles for delivering anticancer drugs. The research demonstrated that nanoparticles incorporating cholesteryl groups exhibited improved circulation times in vivo and preferential accumulation in tumor tissues. The study reported significant tumor growth inhibition in SCID mice models treated with doxorubicin-loaded nanoparticles .

| Parameter | Control (without cholesteryl) | Cholesteryl-based Nanoparticles |

|---|---|---|

| Circulation Time (hours) | 2 | 12 |

| Tumor Accumulation (%) | 10 | 40 |

| Tumor Growth Inhibition (%) | 20 | 80 |

This data underscores the potential of cholesteryl derivatives in enhancing drug delivery efficacy.

Pharmacokinetics and Toxicology

Cholesteryl bromide's pharmacokinetics have not been extensively studied; however, its structural similarity to cholesterol suggests that it may follow similar absorption and metabolism pathways. Preliminary studies indicate that cholesteryl derivatives can influence lipid metabolism and may affect serum lipid levels .

In terms of toxicity, limited data is available; however, studies on related compounds suggest that high concentrations may lead to cytotoxic effects on certain cell lines. Further research is needed to establish safety profiles for cholesteryl bromide.

特性

IUPAC Name |

3-bromo-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45Br/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRGNJZPWVRVSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)Br)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862098 | |

| Record name | 3-Bromocholest-5-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

516-91-6 | |

| Record name | Cholest-5-ene, 3-bromo-, (3beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。